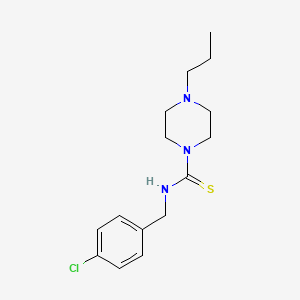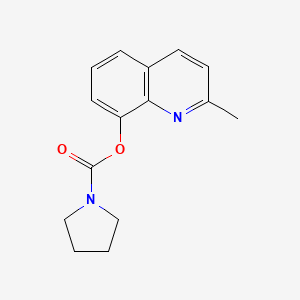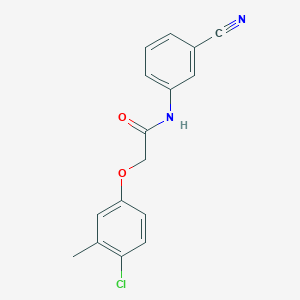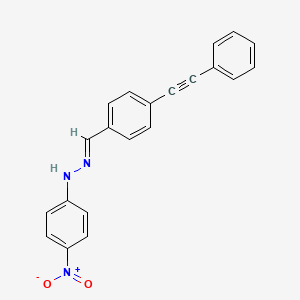
N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The aim of
作用機序
The mechanism of action of N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide is complex and not fully understood. However, it is known to interact with various molecular targets, including ion channels, neurotransmitter receptors, and enzymes. N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide has been shown to modulate the activity of these targets, leading to changes in various physiological processes, including neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels. In vivo studies have demonstrated that N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide can modulate various physiological processes, including locomotor activity, anxiety-like behavior, and cognitive function.
実験室実験の利点と制限
N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, there are also limitations to its use. N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide is a potent compound and must be handled with care. It can also be difficult to interpret the results of experiments using N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide, as its mechanism of action is complex and not fully understood.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide. One area of interest is the development of N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the development of new methods for synthesizing and purifying N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide, as well as the development of new analytical techniques for studying its mechanism of action. Additionally, N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide could be used as a tool for studying the mechanisms underlying various physiological processes, including neurotransmitter release and ion channel activity.
合成法
N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with propylpiperazine followed by reaction with thiourea. The resulting product is purified using various techniques, including recrystallization and column chromatography. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, schizophrenia, and depression. In pharmacology, N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide has been studied for its effects on various physiological processes, including neurotransmitter release, ion channel activity, and gene expression. In neuroscience, N-(4-chlorobenzyl)-4-propyl-1-piperazinecarbothioamide has been investigated for its potential as a tool for studying the mechanisms underlying various neurological disorders, including Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-propylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3S/c1-2-7-18-8-10-19(11-9-18)15(20)17-12-13-3-5-14(16)6-4-13/h3-6H,2,7-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWSKFCJTGRGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)


![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)


![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5870568.png)

![3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide](/img/structure/B5870592.png)
![N-(4-methylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B5870605.png)
![N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5870615.png)
![1-[2-(2,4,6-trichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5870627.png)
![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5870635.png)